molecular formula C11H15NO3S B12421972 Methiocarb-d3 sulfoxide

Methiocarb-d3 sulfoxide

Cat. No.: B12421972
M. Wt: 244.33 g/mol
InChI Key: FNCMBMZOZQAWJA-HPRDVNIFSA-N
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Description

Methiocarb sulfoxide-d3 is a deuterium-labeled derivative of methiocarb sulfoxide, which is a metabolite of the pesticide methiocarb. Methiocarb is a carbamate pesticide used as an insecticide, bird repellent, acaricide, and molluscicide. The deuterium labeling in methiocarb sulfoxide-d3 is primarily used for tracing and quantitation purposes in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methiocarb sulfoxide-d3 can be synthesized through the oxidation of methiocarb using an oxidizing agent such as hydrogen peroxide or m-chloroperoxybenzoic acid. The reaction typically involves the following steps:

  • Dissolve methiocarb in an appropriate solvent such as dichloromethane.
  • Add the oxidizing agent slowly to the solution while maintaining the reaction temperature at around 0-5°C.
  • Stir the reaction mixture for a specified period, usually 1-2 hours.
  • Quench the reaction by adding a reducing agent or water.
  • Extract the product using an organic solvent and purify it through column chromatography.

Industrial Production Methods

Industrial production of methiocarb sulfoxide-d3 involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the product meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methiocarb sulfoxide-d3 undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert methiocarb sulfoxide-d3 to methiocarb sulfone-d3.

    Reduction: Reduction reactions can revert methiocarb sulfoxide-d3 back to methiocarb.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or sulfoxide functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

    Oxidation: Methiocarb sulfone-d3.

    Reduction: Methiocarb.

    Substitution: Derivatives with substituted functional groups.

Scientific Research Applications

Methiocarb sulfoxide-d3 is widely used in scientific research for various applications:

    Chemistry: Used as a tracer in studies involving the metabolism and degradation of methiocarb in environmental samples.

    Biology: Employed in studies to understand the impact of methiocarb and its metabolites on non-target organisms, including plants and animals.

    Medicine: Investigated for its potential effects on cholinesterase activity and related neurotoxic effects.

    Industry: Utilized in the development and testing of new pesticides and insecticides.

Mechanism of Action

Methiocarb sulfoxide-d3 exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. The inhibition of acetylcholinesterase leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system and subsequent neurotoxic effects. The molecular targets include the active site of acetylcholinesterase, where methiocarb sulfoxide-d3 binds and inhibits the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

    Methiocarb: The parent compound of methiocarb sulfoxide-d3, used as a pesticide.

    Methiocarb sulfone: Another metabolite of methiocarb, formed through further oxidation of methiocarb sulfoxide.

    Thiocarb: A related carbamate pesticide with similar applications.

Uniqueness

Methiocarb sulfoxide-d3 is unique due to its deuterium labeling, which allows for precise tracing and quantitation in scientific studies. This labeling provides an advantage in research applications where accurate measurement of the compound’s distribution and metabolism is crucial.

Properties

Molecular Formula

C11H15NO3S

Molecular Weight

244.33 g/mol

IUPAC Name

(3,5-dimethyl-4-methylsulfinylphenyl) N-(trideuteriomethyl)carbamate

InChI

InChI=1S/C11H15NO3S/c1-7-5-9(15-11(13)12-3)6-8(2)10(7)16(4)14/h5-6H,1-4H3,(H,12,13)/i3D3

InChI Key

FNCMBMZOZQAWJA-HPRDVNIFSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)OC1=CC(=C(C(=C1)C)S(=O)C)C

Canonical SMILES

CC1=CC(=CC(=C1S(=O)C)C)OC(=O)NC

Origin of Product

United States

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